A Technical Guide to 1-(4-Phenoxyphenyl)ethan-1-amine: Synthesis, Characterization, and Applications
A Technical Guide to 1-(4-Phenoxyphenyl)ethan-1-amine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Phenoxyphenyl)ethan-1-amine is a primary amine featuring a phenoxy ether linkage, a structural motif prevalent in numerous biologically active molecules. As a chiral building block, it serves as a valuable starting material and intermediate in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug discovery. Its structure provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. This guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, and its utility in the development of new chemical entities. The Chemical Abstracts Service (CAS) registry number for this compound is 102077-19-0 .[1][2]
Section 1: Physicochemical and Structural Properties
1-(4-Phenoxyphenyl)ethan-1-amine is commercially available as a solid, typically with a purity of 95% or greater. While extensive experimental data on its physical properties like melting and boiling points are not widely published, its fundamental characteristics have been established through vendor specifications and computational models.
| Property | Value | Source |
| CAS Number | 102077-19-0 | [1][2] |
| Molecular Formula | C₁₄H₁₅NO | [1][2] |
| Molecular Weight | 213.27 g/mol | [1][2] |
| IUPAC Name | 1-(4-phenoxyphenyl)ethanamine | [1] |
| Appearance | Solid | |
| XLogP3 (Computed) | 2.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Section 2: Synthesis and Mechanistic Considerations
The most direct and common route for the synthesis of 1-(4-phenoxyphenyl)ethan-1-amine is the reductive amination of its corresponding ketone precursor, 1-(4-phenoxyphenyl)ethanone. This two-stage synthetic strategy is outlined below.
Part A: Synthesis of Precursor Ketone: 1-(4-Phenoxyphenyl)ethanone
The ketone precursor is readily synthesized via a Friedel-Crafts acylation of diphenyl ether with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Mechanism Rationale: The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction between acetyl chloride and AlCl₃. This electrophile then attacks the electron-rich phenoxy-substituted benzene ring. The para-position is strongly favored due to steric hindrance at the ortho-positions and the electron-donating nature of the phenoxy group, which directs electrophilic substitution to the ortho and para positions.
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol: Synthesis of 1-(4-phenoxyphenyl)ethanone This protocol is adapted from a standard Friedel-Crafts acylation procedure for a structurally similar substrate.[3]
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To a cooled (0 °C), stirred solution of diphenyl ether (1.0 eq) in a suitable dry solvent (e.g., dichloromethane), slowly add anhydrous aluminum chloride (2.5 eq).
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Add acetyl chloride (1.2 eq) dropwise to the suspension, maintaining the temperature at 0 °C.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude solid by recrystallization (e.g., from ethanol) to yield pure 1-(4-phenoxyphenyl)ethanone.
Part B: Reductive Amination to 1-(4-Phenoxyphenyl)ethan-1-amine
The conversion of the ketone to the primary amine is achieved via reductive amination. This can be performed in a one-pot reaction using a source of ammonia and a suitable reducing agent.
Mechanism Rationale: The ketone first reacts with ammonia to form an intermediate hemiaminal, which then dehydrates to form an imine. This imine is then reduced in situ to the final primary amine. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can be used, but a milder, more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it can reduce the protonated imine (iminium ion) faster than the starting ketone, minimizing side reactions like alcohol formation.
Caption: Reductive Amination Workflow.
Experimental Protocol: Synthesis of 1-(4-phenoxyphenyl)ethan-1-amine This is a representative protocol based on established methods for reductive amination.
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Dissolve 1-(4-phenoxyphenyl)ethanone (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).
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Add a source of ammonia, such as ammonium acetate (5-10 eq) or a solution of ammonia in methanol.
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir overnight. Monitor for completion using TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the product into an organic solvent like ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude amine.
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The product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.
Section 3: Spectroscopic and Analytical Characterization
While specific, published spectra for this compound are scarce, its characteristic analytical data can be predicted based on its structure and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted chemical shifts (δ) in ppm relative to TMS.
| 1H NMR (Predicted) | Assignment | 13C NMR (Predicted) | Assignment |
| ~7.30-7.40 (m, 2H) | Protons on phenoxy ring (ortho to ether) | ~157.5 | C-O (phenoxy ring) |
| ~7.25-7.35 (d, 2H) | Protons on main ring (ortho to ethylamine) | ~152.0 | C-O (main ring) |
| ~7.05-7.15 (t, 1H) | Proton on phenoxy ring (para to ether) | ~141.0 | C-C (ipso, ethylamine) |
| ~6.95-7.05 (m, 4H) | Protons on phenoxy ring (meta) & main ring (meta) | ~129.8 | CH (phenoxy ring) |
| ~4.1-4.2 (q, 1H) | CH-NH₂ | ~127.5 | CH (main ring) |
| ~1.6-1.8 (br s, 2H) | NH₂ | ~123.5 | CH (phenoxy ring) |
| ~1.35-1.45 (d, 3H) | CH₃ | ~119.0 | CH (main ring) |
| ~50.0 | CH-NH₂ | ||
| ~25.0 | CH₃ |
Infrared (IR) Spectroscopy
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3400-3250 cm⁻¹: N-H stretching (primary amine, typically two bands for symmetric and asymmetric stretches).
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3100-3000 cm⁻¹: Aromatic C-H stretching.
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2980-2850 cm⁻¹: Aliphatic C-H stretching (from the ethyl group).
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1600-1450 cm⁻¹: Aromatic C=C ring stretching.
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1240 cm⁻¹: Aryl-O-Aryl asymmetric C-O-C stretching (characteristic for diaryl ethers).
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830 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): Expected at m/z = 213.
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Base Peak: A likely base peak would result from benzylic cleavage, losing the methyl group to form an [M-15]⁺ fragment at m/z = 198.
High-Performance Liquid Chromatography (HPLC)
A robust reversed-phase HPLC method can be developed for purity assessment. A starting point for method development is suggested below.
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Column Temperature | 30 °C |
Section 4: Applications in Drug Discovery and Development
1-(4-Phenoxyphenyl)ethan-1-amine is a valuable intermediate due to the prevalence of the diphenyl ether core in pharmacologically active agents. This moiety can impart favorable properties such as metabolic stability and appropriate lipophilicity.
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Scaffold for Kinase Inhibitors: The general thieno[3,2-c]pyridin-4-amine scaffold, when substituted with a 4-phenoxyphenyl group, has been shown to produce potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune diseases.[4] 1-(4-Phenoxyphenyl)ethan-1-amine represents a key starting material for accessing related pharmacophores.
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Antiprotozoal Agents: Derivatives incorporating a 1-(4-phenoxyphenyl)adamantane core have been synthesized and evaluated for activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[5] This highlights the utility of the phenoxyphenyl moiety in designing agents that target neglected tropical diseases.
Section 5: Safety and Handling
1-(4-Phenoxyphenyl)ethan-1-amine is classified as a hazardous substance and requires careful handling by trained personnel in a well-ventilated chemical fume hood.
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GHS Hazard Statements:
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(4-Phenoxyphenyl)ethan-1-amine is a synthetically accessible and versatile chemical building block with direct relevance to modern drug discovery. Its preparation via a straightforward two-step sequence from diphenyl ether allows for its use as a foundational piece in constructing more complex molecules. The phenoxyphenyl scaffold is a proven pharmacophore in multiple therapeutic areas, particularly in kinase inhibition. This guide provides the necessary technical information for researchers to synthesize, characterize, and effectively utilize this compound in their research and development programs.
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